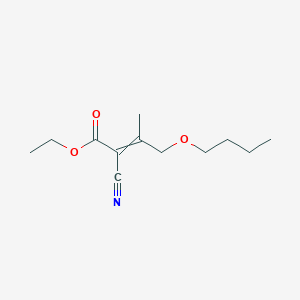
8-Methylpentadecan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylpentadecan-1-OL is a long-chain primary fatty alcohol with the molecular formula C16H34O. It is characterized by a methyl group attached to the 8th carbon of the pentadecane chain, making it a branched fatty alcohol. This compound is part of a larger family of long-chain fatty alcohols, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylpentadecan-1-OL typically involves the reduction of the corresponding fatty acid or ester. One common method is the hydrogenation of 8-Methylpentadecanoic acid using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic hydrogenation of methyl esters derived from natural fats and oils. This process involves the use of a metal catalyst, such as nickel or palladium, under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 8-Methylpentadecan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: LiAlH4, NaBH4.
Substitution: SOCl2, PBr3.
Major Products Formed:
Oxidation: 8-Methylpentadecanal, 8-Methylpentadecanoic acid.
Reduction: 8-Methylpentadecane.
Substitution: 8-Methylpentadecyl chloride, 8-Methylpentadecyl bromide.
Scientific Research Applications
8-Methylpentadecan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its role in biological systems, particularly in lipid metabolism and cell membrane structure.
Properties
CAS No. |
90835-39-5 |
|---|---|
Molecular Formula |
C16H34O |
Molecular Weight |
242.44 g/mol |
IUPAC Name |
8-methylpentadecan-1-ol |
InChI |
InChI=1S/C16H34O/c1-3-4-5-7-10-13-16(2)14-11-8-6-9-12-15-17/h16-17H,3-15H2,1-2H3 |
InChI Key |
OYDBJGVJQMXASR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)CCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


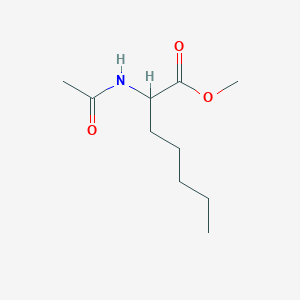
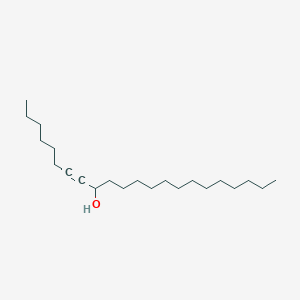

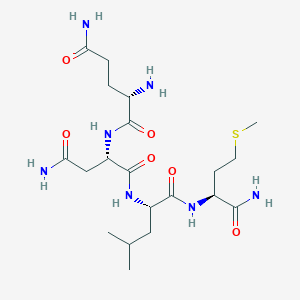
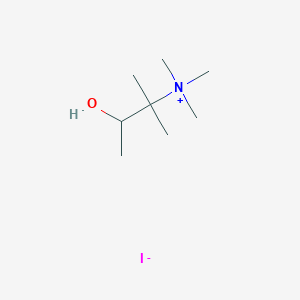
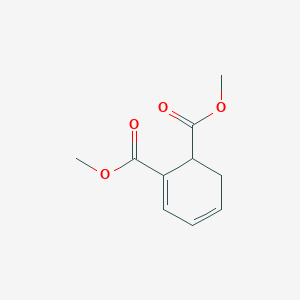
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene]](/img/structure/B14367092.png)
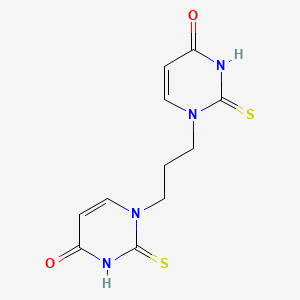
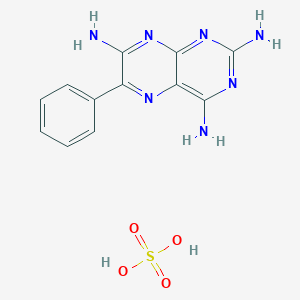
![[(Z)-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-ylideneamino]urea](/img/structure/B14367106.png)
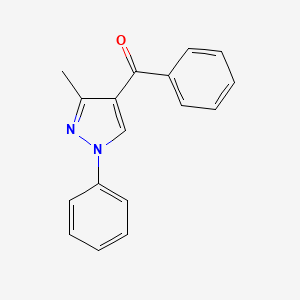
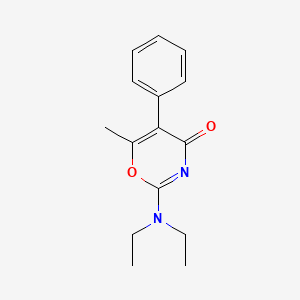
![2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate](/img/structure/B14367130.png)
